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Introduction
2-Methoxy-5-(2-nitrovinyl)phenol is a phenolic compound belonging to the nitrostyrene class

of molecules. While direct and extensive research on this specific isomer is limited, its

structural analogues have garnered significant interest in medicinal chemistry. Nitrostyrene

derivatives are recognized as versatile pharmacophores with a wide spectrum of biological

activities, including antimicrobial and enzyme inhibitory properties.[1] The core structure,

characterized by a conjugated system involving a phenyl ring, a nitro group, and a vinyl linker,

is crucial for its reactivity and potential as a lead compound in drug discovery.

This guide provides a comprehensive overview of the theoretical properties of 2-Methoxy-5-(2-
nitrovinyl)phenol. By leveraging computational chemistry methods and drawing parallels with

closely related, well-characterized analogues, we will explore its structural, spectroscopic, and

electronic characteristics. The insights presented herein are intended to provide a foundational

understanding for researchers engaged in the synthesis, characterization, and application of

novel therapeutic agents.
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The molecular structure of 2-Methoxy-5-(2-nitrovinyl)phenol consists of a phenol ring

substituted with a methoxy group at the C2 position and a 2-nitrovinyl group at the C5 position.

The IUPAC name for a related isomer is 2-methoxy-5-[(E)-2-nitroethenyl]phenol.[2] The

presence of the nitrovinyl group, a potent electron-withdrawing moiety, significantly influences

the electronic properties of the aromatic ring and the phenolic hydroxyl group.

A common and efficient method for the synthesis of nitrostyrene derivatives is the Henry

reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane in the

presence of a base catalyst. For the synthesis of a structurally similar compound, 2-Methoxy-4-

(2-nitrovinyl)phenol, vanillin (4-hydroxy-3-methoxybenzaldehyde) is reacted with nitromethane.

[3]

Representative Synthetic Protocol: Henry Reaction
Materials:

3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

Nitromethane

A suitable base catalyst (e.g., n-butylamine, ammonium acetate)

Methanol (as solvent)

Dilute Hydrochloric Acid (HCl) for workup

Distilled water

Procedure:

Dissolve 3-hydroxy-4-methoxybenzaldehyde in methanol within a reaction vessel.

Add nitromethane to the solution.

Introduce the base catalyst to initiate the condensation reaction. The reaction mixture

typically undergoes a color change, indicating the formation of the nitrostyrene derivative.
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Allow the reaction to proceed at room temperature for a designated period, often resulting in

the precipitation of the product.

The crude product is collected by filtration.

Purification is achieved through washing with dilute HCl and water, followed by

recrystallization from a suitable solvent like hot methanol to yield the final product as a

crystalline solid.[3]
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Workflow for the synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol.
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Theoretical and Spectroscopic Properties
The theoretical investigation of molecular properties is predominantly carried out using Density

Functional Theory (DFT), a computational quantum mechanical modeling method.[4][5]

Calculations are typically performed using a basis set such as B3LYP/6-311++G(d,p) to obtain

optimized molecular geometry, vibrational frequencies, electronic transitions, and NMR

chemical shifts.[4][6]

Structural Analysis
The optimized molecular structure of 2-Methoxy-5-(2-nitrovinyl)phenol would be determined

by minimizing the energy of the molecule. Key structural parameters such as bond lengths,

bond angles, and dihedral angles provide insight into the molecule's conformation and stability.

The nitro group and the aromatic ring are expected to be nearly coplanar to maximize π-

conjugation, a feature observed in similar structures.[7]

Parameter Expected Value Range Significance

C=C (vinyl) Bond Length ~1.34 Å

Shorter than a C-C single

bond, indicating a double bond

character.

C-N (vinyl) Bond Length ~1.46 Å

Reflects the single bond

connecting the vinyl group to

the nitro group.

N-O (nitro) Bond Lengths ~1.22 Å

Intermediate between a single

and double bond due to

resonance in the nitro group.

Phenyl Ring Dihedral Angle Near 0° or 180°
Indicates the planarity of the

ring system.

Note: These are representative values based on DFT calculations of similar molecules and

may vary slightly for the title compound.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the

functional groups present in a molecule. For 2-Methoxy-5-(2-nitrovinyl)phenol, characteristic

vibrational frequencies are expected for the hydroxyl, methoxy, nitro, and vinyl groups.

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

O-H (Phenolic) Stretching 3200 - 3600 (broad)

C-H (Aromatic) Stretching 3000 - 3100

C-H (Aliphatic) Stretching 2850 - 3000

C=C (Vinyl) Stretching 1620 - 1680

NO₂ (Nitro) Asymmetric Stretching 1500 - 1560

NO₂ (Nitro) Symmetric Stretching 1340 - 1380

C-O (Methoxy/Phenol) Stretching 1000 - 1300

Reference data from studies on related compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical

shifts are highly dependent on the electronic environment of the nuclei.

¹H NMR: The protons on the aromatic ring will appear as distinct signals in the aromatic

region (δ 6.5-8.0 ppm). The vinyl protons will likely show signals in the range of δ 7.0-8.5

ppm, with their coupling constants providing information about the stereochemistry (E/Z

isomerism) of the double bond. The methoxy protons will appear as a sharp singlet around δ

3.8-4.0 ppm, and the phenolic proton will be a broad singlet, the position of which is solvent-

dependent.[10]

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The

carbon attached to the nitro group is expected to be significantly deshielded. The aromatic

carbons will resonate in the typical range of δ 110-160 ppm.
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UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the electronic

transitions within the molecule. The extended conjugation in 2-Methoxy-5-(2-
nitrovinyl)phenol is expected to result in strong absorption bands in the UV-Vis region.

Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic

transitions, such as π→π* and n→π*, which correspond to the observed absorption maxima.[4]

[8] For similar nitrostyrene derivatives, strong absorptions are typically observed in the 300-400

nm range.

Frontier Molecular Orbitals (HOMO-LUMO) and
Molecular Electrostatic Potential (MEP)
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a

molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO

energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE = E_LUMO

- E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller

energy gap suggests higher reactivity.[11] For nitrostyrene derivatives, the HOMO is typically

localized on the phenyl ring and the vinyl group, while the LUMO is concentrated on the

electron-withdrawing nitrovinyl moiety.

Frontier Molecular Orbitals
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HOMO-LUMO energy relationship.
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Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge

distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. In the

MEP map of 2-Methoxy-5-(2-nitrovinyl)phenol, the regions around the oxygen atoms of the

nitro group and the phenolic hydroxyl group are expected to be electronegative (red/yellow),

indicating sites susceptible to electrophilic attack. The regions around the hydrogen atoms are

expected to be electropositive (blue), representing nucleophilic sites.[9] This information is

invaluable for predicting intermolecular interactions and binding modes with biological targets.

Potential Applications in Drug Development
Derivatives of nitrostyrene have been explored for various therapeutic applications. Molecular

docking studies on similar compounds have suggested their potential as inhibitors of enzymes

like protein tyrosine phosphatase 1B (PTP1B) and SARS-CoV-2 3CL protease.[12][13][14] The

nitrovinyl group can act as a mimetic for phosphotyrosine, enabling interaction with the active

sites of phosphatases.[1] The theoretical properties discussed in this guide, such as the MEP

and HOMO-LUMO characteristics, provide a rational basis for designing and optimizing 2-
Methoxy-5-(2-nitrovinyl)phenol and its derivatives as potential drug candidates.

Conclusion
This technical guide has provided a detailed theoretical framework for understanding the

properties of 2-Methoxy-5-(2-nitrovinyl)phenol. By integrating computational methodologies

with spectroscopic principles and drawing upon data from analogous compounds, we have

outlined its likely structural, electronic, and reactive characteristics. This foundational

knowledge is critical for researchers aiming to synthesize, characterize, and explore the

therapeutic potential of this and related nitrostyrene derivatives. Further experimental validation

is necessary to confirm these theoretical predictions and to fully elucidate the compound's

bioactivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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